molecular formula C10H7Cl2N B2600659 1-Chloro-3-(chloromethyl)isoquinoline CAS No. 1803582-29-7

1-Chloro-3-(chloromethyl)isoquinoline

Cat. No.: B2600659
CAS No.: 1803582-29-7
M. Wt: 212.07
InChI Key: OCQPIHOCLGAIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-(chloromethyl)isoquinoline is a chemical compound with the CAS Number: 1803582-29-7 . It has a molecular weight of 212.08 .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code is 1S/C10H7Cl2N/c11-6-8-5-7-3-1-2-4-9(7)10(12)13-8/h1-5H,6H2 .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has highlighted the antimicrobial and antifungal properties of compounds derived from 1-Chloro-3-(chloromethyl)isoquinoline. For instance, the synthesis of 3-substituted (3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitriles, derived from the replacement of chlorine by cyano group in 1-chloromethyl isoquinolines, exhibited weak antimicrobial and antifungal activities. The maximum activity was observed against Staphylococcus aureus, Escherichia coli, and Candida albicans for the compound with a 3-spiro-cyclopentyl radical, characterized by the minimum inhibiting concentration of 250 μg/ml (Сурикова, Михайловский, & Одегова, 2014).

Prodrug Systems for Selective Drug Delivery

Compounds incorporating this compound have been investigated as potential prodrug systems for selective drug delivery to hypoxic tissues. For example, 5-Chloromethyl-1-methyl-2-nitroimidazole reacted efficiently with the anion derived from 5-bromoisoquinolin-1-one, resulting in a biomimetic reduction effecting the release of the 5-bromoisoquinolin-1-one. This highlights the potential of the 2-nitroimidazol-5-ylmethyl unit as a general prodrug system (Parveen et al., 1999).

Synthesis of New Isoquinoline Derivatives

The application of this compound in the synthesis of new isoquinoline derivatives has been demonstrated. A study described a microwave-accelerated reaction of 1-chloro-3-(4-chlorophenyl)isoquinoline with various heterocyclic amines, leading to the formation of several new 1,3-disubstituted isoquinolines. This process utilized palladium-catalysis and highlighted the compound's versatility in organic synthesis (Prabakaran, Manivel, & Khan, 2010).

Properties

IUPAC Name

1-chloro-3-(chloromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c11-6-8-5-7-3-1-2-4-9(7)10(12)13-8/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQPIHOCLGAIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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